5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine
CAS No.: 1936635-98-1
Cat. No.: VC2894665
Molecular Formula: C5H5ClF3N3
Molecular Weight: 199.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1936635-98-1 |
---|---|
Molecular Formula | C5H5ClF3N3 |
Molecular Weight | 199.56 g/mol |
IUPAC Name | 5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-amine |
Standard InChI | InChI=1S/C5H5ClF3N3/c1-12-4(6)2(10)3(11-12)5(7,8)9/h10H2,1H3 |
Standard InChI Key | YXFSCIBVIMHPQW-UHFFFAOYSA-N |
SMILES | CN1C(=C(C(=N1)C(F)(F)F)N)Cl |
Canonical SMILES | CN1C(=C(C(=N1)C(F)(F)F)N)Cl |
Introduction
Chemical Structure and Basic Properties
Structural Features
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine possesses a distinctive chemical architecture characterized by:
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A pyrazole core structure (five-membered ring with two adjacent nitrogen atoms)
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A chlorine atom at the 5-position of the pyrazole ring
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A methyl group attached to the nitrogen at position 1
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A trifluoromethyl group at position 3
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An amine group at position 4
These structural elements collectively contribute to the compound's unique chemical behavior, reactivity profile, and potential biological activities. The pyrazole core provides aromatic stability while the various functional groups modulate reactivity and interaction capabilities.
Comparison with Related Compounds
The table below compares 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine with structurally related compounds identified in research data:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
---|---|---|---|
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine | C₅H₅ClF₃N₃ | ~199.57 | Target compound |
1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine | C₅H₆F₃N₃ | 165.12 | Lacks chlorine at position 5 |
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | C₆H₃Cl₂F₃N₂O | 247.00 | Contains carbonyl chloride instead of amine group |
1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanone | C₇H₆ClF₃N₂O | 226.58 | Contains ethanone group instead of amine |
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | C₆H₄ClF₃N₂O | ~212.56 | Contains carbaldehyde group instead of amine |
The structural variations among these related compounds significantly influence their chemical properties, reactivity patterns, and potential applications .
Physicochemical Properties
Physical and Chemical Characteristics
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine exhibits a specific set of physicochemical properties influenced by its unique structural configuration:
Property | Characteristic | Determining Structural Features |
---|---|---|
Physical State | Solid at room temperature | Molecular weight and intermolecular forces |
Solubility | Moderate in organic solvents, limited in water | Presence of both hydrophobic (CF₃, Cl, CH₃) and hydrophilic (NH₂) groups |
Lipophilicity | Moderate to high | Trifluoromethyl and chloro substituents |
Acid-Base Properties | Weakly basic due to amine group | Electron-withdrawing effects of adjacent groups |
Chemical Stability | Generally stable under standard conditions | Aromatic ring system with electron-withdrawing groups |
The presence of the trifluoromethyl group significantly influences the compound's behavior and potential applications by enhancing its lipophilicity and metabolic stability.
Spectroscopic Properties
The identification and characterization of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine can be accomplished through various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR analysis, characteristic signals would be expected for:
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Methyl protons (CH₃-N) appearing as a singlet around δ 3.7-3.9 ppm
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Amine protons (NH₂) typically appearing as a broad singlet around δ 4.5-5.5 ppm
In ¹³C NMR analysis, distinctive signals would include:
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Methyl carbon at approximately δ 35-38 ppm
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Pyrazole ring carbons with characteristic chemical shifts
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Trifluoromethyl carbon appearing as a quartet due to carbon-fluorine coupling
Infrared Spectroscopy
Characteristic IR absorption bands would include:
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N-H stretching vibrations of the primary amine (3300-3500 cm⁻¹)
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C-F stretching vibrations from the trifluoromethyl group (1100-1200 cm⁻¹)
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C-Cl stretching vibrations (700-800 cm⁻¹)
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Aromatic ring vibrations (1400-1600 cm⁻¹)
Synthesis and Preparation Methods
Formation of the Pyrazole Core
The synthesis typically begins with the formation of the pyrazole ring system through cyclization reactions involving:
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Hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions
Chemical Reactivity and Behavior
Functional Group Reactivity
The chemical behavior of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is significantly influenced by its functional groups:
Amine Group (-NH₂)
The primary amine at position 4 exhibits:
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Nucleophilic properties in substitution reactions
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Ability to form amides through acylation with acid chlorides or anhydrides
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Capacity for reductive alkylation with aldehydes or ketones
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Potential to participate in condensation reactions with carbonyl compounds
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Capacity to form hydrogen bonds, affecting solubility and intermolecular interactions
Trifluoromethyl Group (-CF₃)
This group at position 3 influences the compound by:
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Creating a strong electron-withdrawing effect on the pyrazole ring
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Increasing the acidity of nearby hydrogen atoms
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Enhancing lipophilicity, potentially affecting biological activity
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Contributing to metabolic stability in biological systems
Chlorine Substituent
The chlorine atom at position 5:
Stability and Reactivity Patterns
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Aromatic stability provided by the pyrazole ring system
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Modified electronic distribution due to the electron-withdrawing trifluoromethyl and chloro substituents
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Nucleophilic character of the amine group, tempered by the electron-withdrawing groups
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Potential involvement in tautomeric equilibria involving the pyrazole ring nitrogens
Applications and Biological Activity
Potential Application | Contributing Structural Features | Mechanism of Action |
---|---|---|
Anti-inflammatory Agents | Pyrazole core, Trifluoromethyl group | Potential inhibition of inflammatory enzymes (COX, LOX) |
Anticancer Compounds | Amine functionality, Halogen substitution | Possible interaction with specific cellular receptors or enzymes |
Antimicrobial Agents | Combination of lipophilic and hydrophilic groups | Disruption of microbial membranes or inhibition of essential enzymes |
Enzyme Inhibitors | Hydrogen bond donors/acceptors | Specific binding to enzyme active sites |
The trifluoromethyl group, a key structural feature of this compound, significantly influences its chemical behavior and potential biological activities by enhancing binding affinity and specificity to biological targets.
Structure-Activity Relationships
The specific arrangement of functional groups in 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine contributes to its potential biological activity:
Analytical Methods for Identification and Characterization
Chromatographic Techniques
Several chromatographic methods can be employed for the analysis of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine:
High-Performance Liquid Chromatography (HPLC)
HPLC analysis would typically involve:
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Reverse-phase columns (C18 or C8)
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Mobile phases consisting of acetonitrile/water or methanol/water mixtures
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UV detection at wavelengths corresponding to pyrazole absorption
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Potential MS detection for enhanced sensitivity and selectivity
Gas Chromatography (GC)
GC analysis might be applicable depending on volatility:
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Potential need for derivatization to enhance volatility
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Use of mass spectrometric detection for structural confirmation
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Temperature programming to optimize separation
Mass Spectrometry
Mass spectrometric analysis would reveal:
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Molecular ion peak corresponding to the molecular weight
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Characteristic fragmentation pattern including:
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Loss of the amine group
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Loss of the chlorine atom (distinctive isotope pattern)
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Fragmentation of the trifluoromethyl group
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High-resolution mass data providing empirical formula confirmation
X-ray Crystallography
X-ray crystallographic analysis could provide:
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Definitive three-dimensional structure determination
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Bond lengths and angles
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Crystal packing arrangements
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Confirmation of substitution patterns
Research Findings and Current Studies
Structural Characterization Studies
Research on related pyrazole derivatives has employed various analytical techniques for structural characterization:
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X-ray crystallography for definitive structural confirmation
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Advanced NMR techniques for detailed structural analysis
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Computational studies to predict conformational preferences and reactivity
Biological Activity Investigations
Pyrazole derivatives with structural similarities to 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine have been investigated for:
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Enzyme inhibitory properties
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Receptor binding capabilities
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Antimicrobial effectiveness
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Anti-inflammatory potential
Structure Optimization Research
Current research often focuses on optimizing structures of bioactive pyrazole derivatives:
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Modifying substitution patterns to enhance specific properties
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Improving pharmacokinetic profiles through structural adjustments
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Enhancing binding affinity to specific targets
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Reducing potential toxicity while maintaining desired activity
Synthetic Methodology Development
Development of efficient synthetic routes for complex pyrazole derivatives remains an active research area:
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